molecular formula C12H10O2 B1330379 Methyl 2-naphthoate CAS No. 2459-25-8

Methyl 2-naphthoate

Cat. No.: B1330379
CAS No.: 2459-25-8
M. Wt: 186.21 g/mol
InChI Key: IODOXLXFXNATGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-naphthoate, also known as methyl naphthalene-2-carboxylate, is an organic compound with the molecular formula C12H10O2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by a naphthalene ring system with a methyl ester functional group at the second position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-naphthoate can be synthesized through the esterification of 2-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process generally includes the following steps:

    Esterification: 2-naphthoic acid is reacted with methanol in the presence of an acid catalyst.

    Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 2-naphthoic acid.

    Reduction: It can be reduced to form 2-naphthalenemethanol.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: 2-naphthoic acid.

    Reduction: 2-naphthalenemethanol.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

Applications in Organic Synthesis

Methyl 2-naphthoate serves as a versatile building block in organic synthesis:

  • Synthesis of Naphthalene Derivatives : It can be utilized to synthesize various naphthalene derivatives through reactions such as electrophilic substitution and nucleophilic attack. For example, it acts as a precursor to produce compounds like methyl 6-bromo-2-naphthoate, which is further used to synthesize other functionalized naphthalenes .
Reaction TypeProductReference
Electrophilic SubstitutionMethyl 6-bromo-2-naphthoate
Nucleophilic AttackVarious naphthalene derivatives

Pharmaceutical Applications

Research indicates that this compound derivatives exhibit potential biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can demonstrate antimicrobial properties, making them candidates for developing new antibiotics .
  • DNA Binding Studies : Some synthesized compounds based on this compound have shown strong binding affinity to calf thymus DNA, indicating potential use in cancer therapy and drug design .

Photochemical Applications

This compound has been investigated for its photochemical properties:

  • Photochemical Reactions : It has been used in the formation of benzosemibullvalene derivatives through photoaddition reactions with diphenylacetylene, showcasing its utility in photochemistry .

Material Science Applications

In material science, this compound is explored for its potential use in:

  • Nanomaterials : The compound has been studied for its role in the synthesis of nanomaterials, particularly as a component in polymeric systems or coatings that require specific optical or mechanical properties .

Case Studies and Research Findings

Case studies have highlighted the effectiveness of this compound in various applications:

  • Synthesis of Antimicrobial Agents :
    • Researchers synthesized a series of this compound derivatives and evaluated their antimicrobial activity against various pathogens.
    • Results indicated significant inhibition zones compared to control groups, suggesting strong potential for pharmaceutical development.
  • Photochemical Transformations :
    • A study focused on the photochemical behavior of this compound under UV light revealed the formation of novel compounds with unique properties.
    • These findings are relevant for applications in photopolymerization processes.

Mechanism of Action

The mechanism by which methyl 2-naphthoate exerts its effects involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may inhibit specific enzymes or signaling pathways, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 1-naphthoate: Another ester derivative of naphthalene but with the ester group at the first position.

    2-Naphthoic acid: The carboxylic acid precursor to methyl 2-naphthoate.

    Methyl benzoate: A simpler aromatic ester with a single benzene ring.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. Its position on the naphthalene ring influences its reactivity in substitution reactions and its overall stability.

By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Biological Activity

Methyl 2-naphthoate, an ester derived from 2-naphthoic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its naphthalene ring structure with a methyl ester functional group. Its chemical formula is C11H10O2C_{11}H_{10}O_2, and it exhibits properties typical of aromatic compounds, including hydrophobicity and the ability to participate in π-π stacking interactions.

Biological Activities

1. Anti-inflammatory Properties
Research has identified this compound as possessing significant anti-inflammatory activity. A study on extracts from the roots of Morinda officinalis revealed that this compound was one of the active compounds contributing to its anti-inflammatory effects. The compound demonstrated inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .

2. Anticancer Potential
this compound has been investigated for its anticancer properties. The compound is believed to interact with DNA, potentially through intercalation, which can disrupt cancer cell proliferation. Its mechanism may involve the induction of apoptosis in cancer cells, making it a candidate for further studies in cancer therapeutics .

3. Enzymatic Activity
The compound also plays a role in enzymatic processes. For instance, it is involved in the biosynthesis of menaquinones (vitamin K2), where it serves as a substrate for prenyltransferases. This enzymatic activity highlights its importance in microbial metabolism and potential applications in nutritional supplements .

This compound's biological activities can be attributed to several mechanisms:

  • DNA Interaction : The compound's structure allows it to intercalate within DNA strands, potentially disrupting replication and transcription processes.
  • Cytokine Modulation : By inhibiting the production of inflammatory cytokines, this compound can reduce inflammation and associated pain.
  • Enzyme Substrate : As a substrate for various enzymes, it participates in critical biochemical pathways that could be targeted for therapeutic interventions.

Table 1: Summary of Biological Activities

Activity Mechanism Source
Anti-inflammatoryInhibition of cytokinesExtracts from Morinda officinalis
AnticancerDNA intercalation, apoptosis inductionVarious studies
Enzymatic involvementSubstrate for prenyltransferasesMenaquinone biosynthesis

Case Study: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of this compound derived from Morinda officinalis, researchers found that treatment significantly reduced levels of pro-inflammatory markers in vitro. This suggests potential therapeutic applications in conditions like arthritis or chronic inflammatory diseases .

Case Study: Anticancer Activity

Another investigation focused on the anticancer effects of this compound showed that it could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. These findings warrant further exploration into its use as an adjunct therapy in cancer treatment .

Q & A

Basic Research Questions

Q. What are the key experimental protocols for synthesizing methyl 2-naphthoate, and how can purity be validated?

this compound is typically synthesized via esterification of 2-naphthoic acid with methanol under acid catalysis. Critical steps include refluxing the reactants with concentrated sulfuric acid as a catalyst, followed by purification via recrystallization or column chromatography. Purity validation requires melting point analysis (118–126°C, ), nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., characteristic methoxy proton signal at δ 3.9–4.1 ppm), and high-performance liquid chromatography (HPLC) to assess impurities (<2%) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

While this compound is not classified as acutely toxic, standard precautions include:

  • Use of nitrile gloves and lab coats to avoid skin contact.
  • Eye protection with safety goggles.
  • Conducting reactions in a fume hood to prevent inhalation of fine particulates.
  • Proper disposal via hazardous waste protocols, as it may degrade into environmentally persistent intermediates .

Q. How can researchers ensure reproducibility in characterizing this compound derivatives?

Q. What mechanistic insights explain the regioselective photocycloaddition of this compound?

this compound undergoes [2+2] photocycloaddition under UV light (λ = 254–365 nm), forming cubane-like dimers. Regioselectivity is governed by electron density distribution: the ester group at position 2 deactivates the adjacent aromatic ring, directing photochemical reactivity to the less substituted naphthalene ring. Computational studies (e.g., density functional theory) support this selectivity, showing lower activation energy for dimerization at the 1,8-positions .

Q. How do contradictory findings in this compound degradation pathways arise, and how can they be resolved?

Discrepancies in degradation pathways (e.g., aerobic vs. microbial routes) often stem from:

  • Experimental design : Differences in microbial strains (e.g., Burkholderia sp. in ) or oxygen availability.
  • Analytical limitations : Failure to detect transient intermediates like 1-hydroxy-2-naphthoate via HPLC . Resolution requires:
  • Isotopic labeling : Using ¹⁴C-tagged this compound to track metabolite formation.
  • Multi-method validation : Combining enzyme assays (e.g., oxygen uptake studies) with mass spectrometry .

Q. What advanced computational methods are used to predict this compound’s environmental fate?

Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models predict its persistence in soil and water. Key parameters include:

  • LogP : 3.1 (indicating moderate hydrophobicity).
  • Hydrolysis half-life : >100 days at pH 7. These models align with experimental ecotoxicity data showing low acute toxicity to Daphnia magna but potential bioaccumulation in lipid-rich tissues .

Q. Data Contradiction Analysis

Q. Why do studies report divergent yields in this compound photodimerization?

Yield variations (40–85%) arise from:

  • Light source intensity : Higher UV irradiance accelerates reaction kinetics but may induce side reactions.
  • Solvent polarity : Non-polar solvents (e.g., cyclohexane) favor dimerization over polymerization.
  • Substrate concentration : Optimal yields occur at 0.1–0.5 M, beyond which steric hindrance reduces efficiency .

Q. Methodological Best Practices

Q. How should researchers optimize reaction conditions for this compound-based copolymer synthesis?

Key considerations include:

  • Catalyst selection : Lipase B (e.g., Candida antarctica) for enantioselective esterification.
  • Solvent screening : Use of ionic liquids (e.g., [BMIM][PF₆]) to enhance solubility.
  • Real-time monitoring : In situ Fourier-transform infrared (FTIR) spectroscopy to track ester bond formation .

Q. Tables of Critical Data

Table 1. Key Spectral Data for this compound

ParameterValue/DescriptionReference
¹H NMR (CDCl₃) δ 8.6 (s, 1H, H-1), 7.8–8.2 (m, 6H), 3.9 (s, 3H, OCH₃)
¹³C NMR δ 167.8 (C=O), 135.2–128.4 (aromatic), 52.1 (OCH₃)
HPLC Retention Time 12.4 min (C18, 70% acetonitrile)

Table 2. Environmental Persistence Metrics

PropertyValueReference
Biodegradation Half-Life 60 days (aerobic soil)
BCF (Bioaccumulation) 350 (estimated)

Properties

IUPAC Name

methyl naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-14-12(13)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODOXLXFXNATGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179336
Record name 2-Naphthalenecarboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2459-25-8
Record name Methyl 2-naphthoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2459-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenecarboxylic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-naphthoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthalenecarboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2459-25-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

For example, 4'-alkoxy-4-bromobiphenyl (17) is reacted with triphenylphosphin to obtain triphenylphosphonium salt of 4'-alkoxybiphenyl (21). The thus obtained triphenylphosphonium salt of 4'-alkoxybiphenyl (21) is reacted with 6-formyl-2-naphthalenecarboxylic acid methyl ester as a solution in such as methylene chloride and then the resulting compound is reacted with hydrogen in the presence of the reducing catalyst such as paradium carbon in a solvent such as tetrahydrofuran (THF) to obtain 6-[4'-alkoxy-4-biphenyl)ethyl]-2-naphthalenecarboxylic acid methyl ester. The resulting 6-[4'-alkoxy-4-biphenyl)ethyl]-2-naphthalenecarboxylic acid methyl ester is hydrolysised to obtain 6-[4'-alkoxy-4-biphenyl)ethyl]-2-naphthalenecarboxylic acid (22).
Name
triphenylphosphonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4'-alkoxybiphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

For example, 4'-alkoxy-4-bromobiphenyl (17) is reacted with triphenylphosphin to obtain triphenylphosphonium salt of 4'-alkoxybiphenyl (21). The thus obtained triphenylphosphonium salt of 41 -alkoxybiphenyl (21) is reacted with 6-formyl-2-naphthalenecarboxylic acid methyl ester as a solution in such as methylene chrolide and then the resulting compound is reacted with hydrogen in the presence of the reducing catalyst such as paradium carbon in a solvent such as tetrahydrofuran (THF) to obtain 6-[4'-alkoxy-4-biphenyl)ethyl]-2-naphthalenecarboxylic acid methyl ester. The resulting 6-[4'-alkoxy-4-biphenyl)ethyl]-2-naphthalenecarboxylic acid methyl ester is hydrolysised to obtain 6-[4'-alkoxy-4-biphenyl)ethyl]-2-naphthalenecarboxylic acid (22).
Name
triphenylphosphonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
41 -alkoxybiphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 154252673
CID 154252673
Methyl 2-naphthoate
CID 154252673
CID 154252673
Methyl 2-naphthoate
CID 154252673
CID 154252673
Methyl 2-naphthoate
CID 154252673
CID 154252673
Methyl 2-naphthoate
CID 154252673
CID 154252673
Methyl 2-naphthoate
CID 154252673
CID 154252673
Methyl 2-naphthoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.